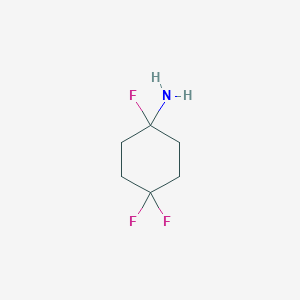

1,4,4-Trifluorocyclohexan-1-amine

Description

Significance of Fluorine in Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules imparts unique and often highly desirable properties. nih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's electronic characteristics, conformation, and reactivity. benthamdirect.combenthamscience.com In the context of medicinal chemistry, the strategic placement of fluorine can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein. nih.govnih.govresearchgate.net This is due to the strength of the carbon-fluorine bond, which is more stable than a carbon-hydrogen bond, making the molecule more resistant to metabolic breakdown and prolonging its therapeutic effect. wikipedia.org Furthermore, fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. benthamscience.comresearchgate.net The use of fluorine is not limited to therapeutics; the isotope ¹⁸F is a key component in positron emission tomography (PET) imaging, a powerful diagnostic tool. nih.gov

Defining the Research Landscape for 1,4,4-Trifluorocyclohexan-1-amine

The convergence of fluorine chemistry and the versatile cyclohexylamine (B46788) scaffold gives rise to fluorinated cyclohexylamines, a class of compounds with significant potential. Within this class, this compound represents a specific and intriguing molecule for contemporary research. The presence of three fluorine atoms on the cyclohexane (B81311) ring, particularly the geminal difluoride at the 4-position, is expected to have a profound impact on the molecule's conformational preferences and electronic properties. Research into this compound and its analogues is likely to focus on several key areas. The synthesis of this compound and its derivatives is a primary challenge, requiring specialized fluorination techniques. Once synthesized, these compounds can be explored as novel building blocks in medicinal chemistry, potentially leading to the discovery of new therapeutic agents with improved properties. Furthermore, the unique physical and chemical characteristics of this compound make it a candidate for applications in materials science, where precise control over molecular properties is crucial. The study of its conformational analysis will also provide valuable insights into the fundamental effects of multiple fluorine substitutions on the cyclohexane ring system.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10F3N |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

1,4,4-trifluorocyclohexan-1-amine |

InChI |

InChI=1S/C6H10F3N/c7-5(8)1-3-6(9,10)4-2-5/h1-4,10H2 |

InChI Key |

AGZIJOALHPOMOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1(N)F)(F)F |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 1,4,4 Trifluorocyclohexan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1,4,4-Trifluorocyclohexan-1-amine, a multi-faceted NMR approach would be required.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling

A ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms in the molecule. The signals for the protons on the cyclohexane (B81311) ring would be expected in the alkane region, but their exact chemical shifts and multiplicities would be influenced by the neighboring fluorine and amine groups. The protons on the carbon bearing the amine group (C1) and those adjacent to the fluorinated carbon (C4) would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which would be concentration and solvent-dependent. pressbooks.publibretexts.orgdocbrown.infodocbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeletal Information

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. libretexts.org The carbon atom bonded to the amine group (C1) and the carbon bonded to the two fluorine atoms (C4) would be significantly deshielded and appear at lower field. The signals for these carbons, as well as the adjacent carbons, would exhibit splitting due to coupling with the fluorine atoms (C-F coupling), providing valuable structural information.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment and Coupling Phenomena

¹⁹F NMR is a highly sensitive technique for studying fluorinated organic compounds. nih.gov For this compound, the spectrum would show distinct signals for the axial and equatorial fluorine atoms at the C4 position, assuming slow conformational exchange. The geminal fluorine atoms would exhibit a large coupling constant to each other. Furthermore, long-range couplings to the protons on the cyclohexane ring would provide through-bond and through-space connectivity information, aiding in the assignment of the stereochemistry.

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the complex ¹H and ¹³C NMR spectra, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the connectivity of the cyclohexane ring protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached.

Variable Temperature NMR (VT-NMR) for Dynamic Processes and Conformational Exchange

The cyclohexane ring can undergo conformational inversion (chair-flip). VT-NMR studies would be necessary to investigate the energetics of this process. At low temperatures, where the inversion is slow on the NMR timescale, separate signals for axial and equatorial protons and fluorines might be observed. As the temperature increases, these signals would broaden and eventually coalesce into averaged signals, allowing for the determination of the energy barrier for the conformational exchange.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound provides direct evidence for its key functional groups. As a primary amine, characteristic N-H stretching vibrations are expected. Typically, primary amines exhibit two bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. indexcopernicus.com The presence of a primary amine is further confirmed by an N-H bending (scissoring) vibration, which is typically observed in the 1650-1580 cm⁻¹ region. indexcopernicus.com

The aliphatic nature of the cyclohexyl ring is evidenced by C-H stretching vibrations just below 3000 cm⁻¹. The most prominent and structurally significant features, however, are the strong absorptions associated with the carbon-fluorine bonds. The C-F stretching vibrations are typically found in the 1400-1000 cm⁻¹ region of the infrared spectrum. The geminal difluoro group at the C4 position and the tertiary fluorine at the C1 position are expected to give rise to intense and complex absorption bands in this region. The C-N stretching vibration for an aliphatic amine is anticipated to appear in the 1250–1020 cm⁻¹ range. indexcopernicus.com

A hypothetical FT-IR data table for this compound, based on characteristic group frequencies, is presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3400 | Asymmetric N-H Stretch | Primary Amine |

| 3250 - 3300 | Symmetric N-H Stretch | Primary Amine |

| 2850 - 2960 | C-H Stretch | Cyclohexyl Ring |

| 1590 - 1650 | N-H Bend (Scissoring) | Primary Amine |

| 1000 - 1200 | C-F Stretch | Trifluorinated Cyclohexyl |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine |

| 800 - 910 | N-H Wag | Primary Amine |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The symmetric vibrations of the cyclohexane ring and the C-C backbone are expected to be more prominent in the Raman spectrum. While the N-H stretching vibrations are also visible in Raman spectra, they are generally weaker than in the infrared. ias.ac.in

The C-F stretching vibrations will also be present in the Raman spectrum, providing a comprehensive vibrational fingerprint of the molecule. The low-frequency region of the Raman spectrum will contain information about the skeletal deformations of the cyclohexyl ring, which can be sensitive to the conformational state of the molecule.

A representative table of expected Raman shifts for this compound is provided below.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3350 | Symmetric N-H Stretch | Primary Amine |

| 2850 - 2960 | C-H Stretch | Cyclohexyl Ring |

| 1440 - 1460 | CH₂ Scissoring | Cyclohexyl Ring |

| 1000 - 1200 | C-F Stretch | Trifluorinated Cyclohexyl |

| 800 - 1000 | C-C Ring Breathing | Cyclohexyl Ring |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. nih.gov For this compound (C₆H₁₀F₃N), the expected exact mass of the molecular ion [M]⁺ can be calculated.

The fragmentation pattern in the mass spectrum would also be characteristic. Alpha-cleavage next to the amine group is a common fragmentation pathway for aliphatic amines, which would result in the loss of an ethyl radical, for example. The presence of fluorine atoms would also lead to characteristic fragmentation pathways, including the loss of HF or CF₃ radicals.

| Ion | Calculated Exact Mass |

| [C₆H₁₀F₃N]⁺ | 153.0765 |

| [M-H]⁺ | 152.0687 |

| [M+H]⁺ | 154.0843 |

X-ray Crystallography for Solid-State Molecular Architecture and Bonding

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govupi.edu For this compound, a single-crystal X-ray diffraction study would reveal the precise conformation of the cyclohexyl ring, which is expected to adopt a chair conformation.

The analysis would determine the axial or equatorial orientation of the amine and fluorine substituents. It is anticipated that the bulky amine group would preferentially occupy an equatorial position to minimize steric strain. The study would also provide precise measurements of the C-F, C-N, and C-C bond lengths and the various bond angles within the molecule. Furthermore, the crystal packing would reveal any intermolecular hydrogen bonding involving the amine group, which is a crucial aspect of its solid-state architecture.

Below is a hypothetical table of selected crystallographic parameters for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| β (°) | 105 |

| C(1)-N(1) Bond Length (Å) | 1.47 |

| C(1)-F(1) Bond Length (Å) | 1.41 |

| C(4)-F(2) Bond Length (Å) | 1.39 |

| C(4)-F(3) Bond Length (Å) | 1.39 |

| N(1)-H···N(1) Hydrogen Bond Distance (Å) | 2.9 |

Conformational Analysis of 1,4,4 Trifluorocyclohexan 1 Amine and Fluorinated Cyclohexane Analogues

Theoretical Frameworks for Cyclohexane (B81311) Ring Conformations (e.g., Chair, Twist-Boat)

The cyclohexane ring is not a planar hexagon as its two-dimensional representation might suggest. A flat ring would suffer from significant angle strain, with C-C-C bond angles of 120°, a major deviation from the ideal tetrahedral angle of 109.5°. libretexts.orgwikipedia.orgbyjus.com It would also have considerable torsional strain due to the eclipsing of all hydrogen atoms on adjacent carbons. libretexts.org To alleviate these strains, the cyclohexane ring adopts several non-planar, puckered conformations. wikipedia.orgbyjus.com

The most stable and well-studied of these is the chair conformation . libretexts.orgpressbooks.pubfiveable.me In this arrangement, all bond angles are close to the ideal 109.5°, and all adjacent C-H bonds are staggered, resulting in a structure that is essentially free of both angle and torsional strain. pressbooks.pub The C-H bonds in the chair form are classified into two types: six axial bonds that are perpendicular to the approximate plane of the ring, and six equatorial bonds that point out from the perimeter of the ring. pressbooks.pubyoutube.com

Cyclohexane can undergo a rapid interconversion between two equivalent chair forms, known as a "ring flip." libretexts.orgpressbooks.pub During this process, all axial bonds become equatorial, and all equatorial bonds become axial. wikipedia.orgpressbooks.pub

Other, higher-energy conformations exist as intermediates in the ring-flip process. The boat conformation is one such form, which suffers from torsional strain due to eclipsing C-H bonds and steric strain between the two "flagpole" hydrogens pointing towards each other. youtube.comkhanacademy.org To relieve some of this strain, the boat can twist slightly into a more stable, lower-energy twist-boat conformation . byjus.comyoutube.com The half-chair is the highest energy point on the interconversion pathway between the chair and twist-boat forms. wikipedia.orgyoutube.com Due to its stability, the chair conformation is the predominant form for cyclohexane and most of its derivatives at room temperature, with over 99.99% of molecules adopting this shape. wikipedia.org

Experimental Determination of Conformational Equilibria and Barriers

The relative energies and populations of different conformers, as well as the energy barriers between them, are determined using a variety of experimental techniques. The most powerful and widely used method is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly at variable temperatures (VT-NMR). researchgate.net

At room temperature, the ring flip of cyclohexane is so rapid that NMR spectroscopy averages the signals, showing only a single peak for all twelve protons. wikipedia.org However, at very low temperatures (e.g., -70 to -90 °C), the interconversion slows down sufficiently on the NMR timescale to allow for the distinction between axial and equatorial protons, which have different chemical shifts. researchgate.net By analyzing the spectra at various temperatures, one can determine the coalescence temperature, where the separate signals merge, and from this, calculate the energy barrier to ring inversion.

For substituted cyclohexanes, the two chair conformations are often not of equal energy. The ratio of the two conformers at equilibrium can be determined by integrating the distinct signals for the axial and equatorial forms at low temperature. acs.org This equilibrium constant (K) is then used to calculate the Gibbs free energy difference (ΔG°) between the conformers. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space distances between protons, helping to confirm the spatial arrangement of atoms in a specific conformer. researchgate.net Other methods, such as infrared (IR) spectroscopy, can also provide clues about the conformational state of a molecule. researchgate.net

Influence of Fluorine Substituents on Cyclohexane Ring Puckering and Stability

The introduction of fluorine, the most electronegative element, has unique consequences for the conformation of cyclohexane rings. nih.gov Unlike bulky alkyl groups, fluorine is only slightly larger than hydrogen, meaning its steric impact is minimal. st-andrews.ac.uk This is reflected in the small preference for fluorine to be in the equatorial position in fluorocyclohexane. st-andrews.ac.uk

However, the strong C-F bond dipole moment significantly influences the molecule's electrostatic profile. When multiple fluorine atoms are present, their interactions can dictate conformational preferences. For instance, in gem-difluorinated systems (two fluorine atoms on the same carbon), the presence of the CF2 group can alter ring puckering. Studies on 1,1-difluorocyclobutane have shown that gem-difluorination reduces the barrier to ring planarization by decreasing repulsive torsional interactions. osu.edu This effect is attributed to the withdrawal of electron density by the electronegative fluorine atoms from the eclipsed ring bonds. osu.edu

In cyclohexanes, multiple fluorine substitutions can lead to complex conformational landscapes. For example, the all-cis-1,2,3,4,5,6-hexafluorocyclohexane adopts a conformation where all six fluorine atoms are on one face of the ring (three axial, three equatorial), creating a highly polarized "Janus" molecule with a fluorine-rich face and a hydrogen-rich face. st-andrews.ac.ukchemistryworld.com This arrangement is governed by a balance of electrostatic repulsion between 1,3-diaxial fluorines and stabilizing stereoelectronic interactions. st-andrews.ac.uk The presence of a gem-difluoro group, as in 1,4,4-trifluorocyclohexan-1-amine, is expected to influence the local geometry and electrostatic potential of the ring, impacting the stability of the two chair conformers.

Stereoelectronic Effects in Fluorinated Cyclohexanes (e.g., Gauche Effect, Anomeric Effect)

Stereoelectronic effects are stabilizing interactions that arise from the specific spatial arrangement of orbitals. wikipedia.org In fluorinated cyclohexanes, two such effects are particularly important: the gauche effect and the anomeric effect.

The gauche effect describes the tendency of some molecules, like 1,2-difluoroethane, to prefer a gauche conformation over the sterically less hindered anti conformation. wikipedia.org This preference is explained by a stabilizing hyperconjugative interaction, where electron density from a filled C-H bonding orbital (σ) is donated into an adjacent, empty C-F anti-bonding orbital (σ). This σ(C-H) → σ(C-F) interaction is maximized in a gauche arrangement. wikipedia.org

The anomeric effect is a classic stereoelectronic effect, first observed in pyranose rings, where an electronegative substituent at the anomeric carbon (C1) prefers an axial position, despite potential steric hindrance. This is often explained by the hyperconjugative donation from a lone pair (n) of the ring heteroatom into the σ* orbital of the C-substituent bond (n → σ*). d-nb.info While cyclohexane lacks a ring heteroatom, "pseudo-anomeric effects" have been reported in specifically fluorinated cyclohexanes. d-nb.infonih.govnih.gov For example, placing CF2 groups at positions that render the C-3/5 axial hydrogens electropositive can create a stabilizing electrostatic interaction with an axial oxygen-containing substituent at C1, favoring the axial conformer. d-nb.infonih.govnih.gov

For this compound, the C4 gem-difluoro group will strongly withdraw electron density, potentially influencing the acceptor ability of σ*(C-C) bonds within the ring and affecting hyperconjugative interactions with the C1 amino group and the C1 fluorine atom.

Analysis of Nonclassical Hydrogen Bonding and Electrostatic Interactions

While fluorine is a poor hydrogen bond acceptor in many contexts, weak, nonclassical C-H···F hydrogen bonds can play a significant role in determining molecular conformation, especially when multiple fluorine atoms create a polarized environment. acs.orgrsc.org Spectroscopic and computational studies have provided evidence for such interactions, which are primarily electrostatic and dispersive in nature. rsc.orgresearchgate.net

In fluorinated cyclohexanes, intramolecular 1,3-diaxial interactions are not always repulsive. Recent research on 1,1,4-trifluorocyclohexane has shown a surprising preference for the conformer with the C4-fluorine in an axial position. acs.org This counterintuitive stability is attributed to stabilizing nonclassical hydrogen bonds (NCHBs) between the axial fluorine at C4 and the electropositive axial hydrogens at C2 and C6. acs.org The electron-withdrawing CF2 group at C1 in that study (analogous to the C4 position in this compound) was found to further polarize the C-H bonds, enhancing this stabilizing interaction. acs.org

In the case of this compound, similar interactions are plausible. In the conformer with an axial amino group, intramolecular hydrogen bonds of the N-H···F type could occur between the amine protons and the geminal fluorine atoms at C4. Furthermore, the fluorine at C1 could act as a hydrogen bond acceptor for the axial hydrogens at C3 and C5. The balance of these subtle but significant electrostatic attractions and repulsions will be a key determinant of the conformational equilibrium. acs.org

Quantitative Assessment of Conformational Preferences (A-values in fluorinated systems)

To quantify the steric bulk of a substituent and its preference for the equatorial position, organic chemists use the concept of "A-values". masterorganicchemistry.comfiveable.me The A-value is defined as the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. fiveable.mepearson.com A larger A-value signifies a stronger preference for the equatorial position, indicating a bulkier substituent that causes more significant 1,3-diaxial interactions. masterorganicchemistry.compressbooks.publumenlearning.com These interactions are steric repulsions between an axial substituent and the axial hydrogens on carbons 3 and 5. pressbooks.publibretexts.orgquimicaorganica.org

The A-value for a substituent is a measure of this steric strain. For example, the methyl group (-CH3) has an A-value of approximately 1.7 kcal/mol, while the much larger tert-butyl group has an A-value of about 4.9 kcal/mol, effectively locking it into an equatorial position. masterorganicchemistry.com

Substituents relevant to this compound have well-documented A-values. The fluorine substituent has a very small A-value, reflecting its small size. The amino group (-NH2) also has a modest A-value, indicating a moderate preference for the equatorial position.

| Substituent | A-value (kcal/mol) | Reference |

|---|---|---|

| -F (Fluorine) | ~0.25 - 0.38 | masterorganicchemistry.com |

| -NH₂ (Amino) | ~1.2 - 1.6 | |

| -CH₃ (Methyl) | 1.70 | masterorganicchemistry.com |

| -OH (Hydroxyl) | 0.87 | masterorganicchemistry.com |

| -C(CH₃)₃ (tert-Butyl) | 4.9 | masterorganicchemistry.com |

Note: A-values can vary slightly depending on the solvent and experimental conditions.

Stereochemical Investigations of 1,4,4 Trifluorocyclohexan 1 Amine Derivatives

Chiral Properties and Elements of Chirality in Fluorinated Cyclohexylamines

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. wikipedia.org A molecule is chiral if it lacks an improper axis of rotation, which includes planes of symmetry and centers of inversion. wikipedia.org In organic molecules, chirality most often arises from a stereocenter, typically a carbon atom bonded to four different substituents. wikipedia.org

In the case of 1,4,4-trifluorocyclohexan-1-amine, the carbon atom at the C1 position, which is bonded to the amine group, is a potential stereocenter. For this C1 carbon to be a stereocenter, the two pathways around the ring to the C4 position must be considered different. The C1 carbon is attached to four distinct groups:

An amine group (-NH₂)

A hydrogen atom (-H)

A -CH₂-CH₂-CF₂- path within the ring

A -CH₂-CH₂-CF₂- path within the ring (identical in connectivity)

However, the substitution pattern of the ring itself must be analyzed. The 1,4,4-trifluorocyclohexane ring system, when considering the amine at C1, does not possess a plane of symmetry that passes through the C1 and C4 atoms in all its conformations. The key element of chirality is the C1 carbon. If we consider the chair conformation, the two paths from C1 to C4 are equivalent in terms of atom connectivity. The molecule's chirality depends on whether the molecule as a whole has a plane of symmetry or a center of inversion.

The chair conformation of the cyclohexane (B81311) ring is the most stable. youtube.com In this compound, the amine group at C1 can be either in an axial or an equatorial position. The geminal fluorine atoms at the C4 position break the symmetry that would be present in a simple 1,4-disubstituted cyclohexane. Consequently, the C1 carbon atom is a stereocenter, meaning this compound is a chiral molecule and can exist as a pair of enantiomers, (R)-1,4,4-trifluorocyclohexan-1-amine and (S)-1,4,4-trifluorocyclohexan-1-amine.

The introduction of fluorine can significantly influence the properties of chiral molecules, affecting their metabolic stability, binding affinity to biological targets, and bioavailability. ucj.org.ua

Table 1: Elements of Chirality in this compound

| Feature | Description |

|---|---|

| Chiral Center | The carbon atom at position 1 (C1), bonded to the amine group, a hydrogen atom, and two distinct ring fragments leading to the C4 position. |

| Symmetry | The molecule lacks an internal plane of symmetry, making it chiral. |

| Enantiomers | Exists as two non-superimposable mirror images: (R) and (S) enantiomers. |

| Conformation | Adopts chair conformations, with the amine group potentially in axial or equatorial positions, further influencing the molecule's 3D shape. |

Diastereoselective Synthesis and Control in the Formation of this compound Derivatives

Diastereoselective synthesis refers to a chemical reaction that preferentially produces one diastereomer over others. Diastereomers are stereoisomers that are not mirror images of each other. youtube.com In the context of synthesizing derivatives of this compound, controlling diastereoselectivity is crucial when additional stereocenters are introduced or when the existing ring stereochemistry influences the outcome of a reaction.

The synthesis of fluorinated cyclohexylamines often involves multi-step sequences where stereochemistry is established through carefully chosen reactions. For instance, the synthesis of other fluorinated cyclohexylamine (B46788) stereoisomers has been achieved starting from materials like a Birch reduction product of benzonitrile. nih.gov This was followed by epoxidation and hydrofluorination ring-opening reactions to create different stereoisomers of a fluorohydrin intermediate. nih.gov Subsequent fluorination steps and reduction of the nitrile group yielded various amine stereoisomers. nih.gov

Strategies for controlling stereochemistry in the formation of derivatives could involve:

Substrate-Controlled Diastereoselection: The existing stereocenters in a chiral, enantiopure this compound starting material can direct the stereochemical outcome of subsequent reactions. For example, the facial bias created by the fluorine and amine substituents could direct an incoming reagent to one face of the ring over the other.

Reagent-Controlled Diastereoselection: The use of chiral reagents can induce diastereoselectivity. For example, in fluorination reactions, the choice of a fluorinating agent can influence the stereochemical outcome. nih.gov

Cycloaddition Reactions: The use of fluorinated imines derived from the amine in cycloaddition reactions can lead to the formation of complex cyclic systems with a high degree of stereocontrol. nih.gov

The synthesis of α-fluoro-imides has been achieved with high diastereoselectivity through the fluorination of chiral enamides using reagents like Selectfluor™. nih.gov While not directly on a cyclohexane ring, this methodology highlights how fluorination can be controlled. A similar approach, if applied to a derivative of this compound, could potentially generate new stereocenters with high diastereomeric purity.

Enantioselective Synthetic Strategies for Chirally Pure Isomers

Achieving chirally pure isomers of this compound requires enantioselective synthesis, which produces one enantiomer in excess over the other. ucj.org.ua This is critical as different enantiomers of a chiral drug can have different pharmacological activities. wikipedia.orgucj.org.ua

Several strategies can be envisioned for the enantioselective synthesis of this compound:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an imine, is a powerful method for creating chiral amines. rsc.org For example, iridium catalysts have been used for the highly enantioselective hydrogenation of quinoxaline (B1680401) derivatives to yield chiral tetrahydroquinoxalines, where simply changing the solvent can switch the enantiomer produced. rsc.org A similar strategy could be developed for a prochiral precursor to this compound.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. This approach has been used in the synthesis of α-fluoro-imides. nih.gov

Enzymatic Resolution: A racemic mixture of this compound or a precursor could be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.

Asymmetric Fluorination: The development of chiral fluorinating reagents or catalysts could allow for the enantioselective introduction of one of the fluorine atoms, setting the stereochemistry early in the synthesis. nih.gov

For example, the enantioselective synthesis of cyclopropanes with fluorinated tertiary stereogenic centers has been achieved using a chiral fluoromethylenation reagent. nih.gov This demonstrates the feasibility of creating complex chiral fluorinated structures with high enantioselectivity.

Stereochemical Relationships Among Isomers (e.g., Cis/Trans Isomerism in Fluorinated Cyclohexane Systems)

Stereoisomers are molecules with the same molecular formula and atom connectivity but different spatial arrangements. youtube.com For substituted cyclohexanes, a key stereochemical relationship is cis-trans isomerism. wikipedia.orglibretexts.org Cis isomers have substituents on the same side of the ring, while trans isomers have them on opposite sides. libretexts.org

In this compound, the primary stereochemical relationship to consider is between the amine group at C1 and the fluorine atoms. However, since the fluorines at C4 are geminal (both on the same carbon), the traditional cis/trans designation used for 1,4-disubstituted cyclohexanes needs careful consideration. The key stereoisomerism is that of the enantiomers (R/S) at C1.

If we consider a derivative, for example, 1-amino-4-fluorocyclohexane, clear cis and trans diastereomers exist.

Cis isomer: The amine and fluorine are on the same face of the ring. In the chair conformation, this would correspond to one axial and one equatorial substituent (axial/equatorial).

Trans isomer: The amine and fluorine are on opposite faces of the ring. In the chair conformation, this would correspond to either both being axial (diaxial) or both being equatorial (diequatorial). The diequatorial conformation is generally much more stable. libretexts.org

For this compound itself, the stereochemistry is defined by the absolute configuration (R or S) at the C1 chiral center. The relationship between the two enantiomers is that they are non-superimposable mirror images.

The conformation of the cyclohexane ring is also a critical aspect of its stereochemistry. The ring exists predominantly in a chair conformation to minimize angle and torsional strain. youtube.comweebly.com The amine group at C1 can occupy either an axial or an equatorial position, and these two conformers will be in equilibrium. Typically, larger substituents prefer the equatorial position to minimize steric strain.

Table 2: Conformational and Stereochemical Features

| Isomer Type | Description | Example in Fluorinated Cyclohexanes |

|---|---|---|

| Enantiomers | Non-superimposable mirror images. | (R)- and (S)-1,4,4-Trifluorocyclohexan-1-amine |

| Diastereomers | Stereoisomers that are not mirror images. | cis- and trans-1-Amino-4-fluorocyclohexane |

| Conformational Isomers | Isomers that interconvert by rotation about single bonds. | Axial and equatorial conformers of the amine group in this compound |

| Cis/Trans Isomers | A type of diastereomer describing the relative position of substituents on a ring. pressbooks.pub | cis-1,4-Dichlorocyclohexane and trans-1,4-Dichlorocyclohexane libretexts.org |

Impact of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of atoms in a molecule—its stereochemistry—plays a crucial role in how it interacts with other molecules, particularly biological macromolecules like proteins and enzymes. mdpi.comresearchgate.net The distinct spatial orientation of functional groups in different stereoisomers can lead to significant differences in biological activity. mdpi.com

Fluorinated cyclohexanes can exhibit unique properties due to the high electronegativity of fluorine. The strategic placement of multiple fluorine atoms on one face of a cyclohexane ring can create a "Janus" molecule, with one highly electronegative (fluorine-rich) face and one relatively electropositive (hydrogen-rich) face. nih.govst-andrews.ac.uk This facial polarization can lead to specific intermolecular interactions and influence properties like lipophilicity (LogP) and aqueous solubility. st-andrews.ac.uk For instance, a notable difference in aqueous solubility was observed between two diastereomers of a fluorinated analog of the drug Gilenya. st-andrews.ac.uk

For this compound, the stereochemistry at C1 will determine the precise orientation of the amine group relative to the trifluorinated C4 position. The (R) and (S) enantiomers will present different three-dimensional shapes to their binding partners. This can be critical for molecular recognition, such as the binding of a drug to its receptor site, where a precise fit is often required. researchgate.net

Studies on derivatives of 3-Br-acivicin have shown that only isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity, suggesting that stereochemistry was vital for uptake by a transport system and/or interaction with the biological target. mdpi.comresearchgate.net Similarly, the biological activity of derivatives of this compound would likely be highly dependent on their stereochemistry. The specific arrangement of the amine and fluorine atoms could dictate binding affinity and efficacy through directed hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions. ucj.org.ua

Computational Chemistry and Theoretical Studies of 1,4,4 Trifluorocyclohexan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4,4-trifluorocyclohexan-1-amine. Methods like Density Functional Theory (DFT), with functionals such as B3LYP or M06-2X, and ab initio methods like Møller-Plesset perturbation theory (MP2), are employed to determine the molecule's most stable three-dimensional structures and its electronic landscape.

The primary focus of geometry optimization is to locate the energy minima on the potential energy surface, which correspond to stable conformers. For this compound, this involves the classic cyclohexane (B81311) chair conformations. Two principal conformers are of interest: one with the amine group in an axial position and the other with the amine group in an equatorial position. The gem-difluoro group at the C4 position introduces significant electronic and steric effects that influence the ring's geometry. DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles for each conformer. For instance, the strong electronegativity of fluorine is expected to shorten the C-F bonds and influence the C-C-C bond angles within the cyclohexane ring. nih.gov

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C1-N | ~1.46 Å |

| Bond Length | C4-Faxial | ~1.39 Å |

| Bond Length | C4-Fequatorial | ~1.38 Å |

| Bond Length | C1-Faxial | ~1.41 Å |

| Bond Angle | F-C4-F | ~106° |

| Bond Angle | C3-C4-C5 | ~111° |

| Dihedral Angle | N-C1-C2-C3 | ~178° (anti) |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum calculations identify stable conformers, molecular dynamics (MD) simulations provide insight into the molecule's dynamic behavior, flexibility, and the equilibrium between different conformations over time. nih.govnih.gov Using classical force fields like OPLS-AA or GAFF, which can be specifically parameterized for fluorinated compounds, MD simulations can model the movement of the molecule in a solvent, such as water or cyclohexane, providing a more realistic picture of its behavior in solution. nih.gov

The primary dynamic process for this molecule is the chair-to-chair ring flip, which interconverts the axial-amine and equatorial-amine conformers. MD simulations can be used to map the energy landscape of this process and calculate the free energy barrier (activation energy) for the ring inversion. Generally, substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance known as 1,3-diaxial interactions. libretexts.orglibretexts.org However, the presence of multiple fluorine atoms can introduce complex electrostatic and stereoelectronic effects that might alter this preference.

| Conformer | Key Interaction | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Equatorial-Amine | Lower steric strain; anti-periplanar arrangement. | 0.00 (Reference) | >95% |

| Axial-Amine | 1,3-diaxial interactions with axial hydrogens at C3 and C5. | ~2.1 - 2.5 | <5% |

Note: The energy difference is influenced by both steric bulk and electronic effects from the fluorine substituents.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate theoretical models against experimental results. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Using the GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework, one can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for each conformer. The predicted shifts are highly sensitive to the local electronic environment. For example, the chemical shift of the proton on C1 would differ significantly between the axial- and equatorial-amine conformers. Similarly, the ¹⁹F NMR signals for the gem-difluoro group would be distinct from the single fluorine at C1. acs.org

IR spectra can also be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations help in assigning specific absorption bands to molecular motions, such as C-F stretches, N-H bends, and C-N stretches.

| Fluorine Position | Conformer | Predicted Chemical Shift (ppm) | Reasoning |

|---|---|---|---|

| C1-F | Equatorial-Amine | -180 to -190 | Fluorine is axial, experiencing specific shielding effects. |

| Axial-Amine | -170 to -180 | Fluorine is equatorial. | |

| C4-Fax | Equatorial-Amine | -95 to -105 | Gem-difluoro groups have characteristic shifts, with axial and equatorial fluorines being non-equivalent. |

| Axial-Amine | -98 to -108 | ||

| C4-Feq | Equatorial-Amine | -90 to -100 | |

| Axial-Amine | -93 to -103 |

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient, high-energy transition states that cannot be observed experimentally. youtube.com

For this compound, a key reaction would be the protonation of the amine group to form the corresponding ammonium (B1175870) cation. Computational methods can determine the proton affinity and pKa value of the amine. The reaction pathway for its role as a nucleophile, for instance in an Sₙ2 reaction, can also be modeled. By locating the transition state structure and calculating its energy, the activation energy (Ea) for the reaction can be determined, providing a quantitative measure of the reaction rate. The strong inductive effect of the fluorine atoms is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to non-fluorinated cyclohexylamine (B46788). nih.gov

Analysis of Substituent Effects, Particularly the Fluorine Effect on Electronic Properties and Reactivity

The three fluorine atoms exert a profound influence on the molecule's properties through a combination of inductive and stereoelectronic effects.

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density through the sigma bonds. nih.gov This -I effect significantly reduces the electron density at the C1 carbon and, consequently, on the nitrogen atom of the amine group. This deactivation makes the amine less basic (lowers its pKa) and a weaker nucleophile. The gem-difluoro group at C4 further enhances this effect across the ring.

Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals. A potential stabilizing interaction is hyperconjugation, where electron density from a filled bonding orbital (like a C-H or C-C bond) donates into an adjacent empty antibonding orbital (like a C-F σ* orbital). In the axial-amine conformer, an interaction between the nitrogen lone pair and the antibonding orbital of the axial C-F bond (nN → σ*C-F) could occur, potentially stabilizing this otherwise less-favored conformation. This is analogous to the anomeric effect seen in other heterocyclic systems.

| Property | Cyclohexylamine | This compound | Primary Reason for Difference |

|---|---|---|---|

| Predicted pKa of Conjugate Acid | ~10.6 | ~7.5 - 8.5 | Strong -I effect of three fluorine atoms destabilizes the positive charge on the ammonium ion. |

| Calculated Dipole Moment (Debye) | ~1.4 D | ~3.5 - 4.5 D | High polarity of the C-F bonds creates a large molecular dipole. |

| HOMO Energy (eV) | ~ -9.0 eV | ~ -10.5 eV | Fluorine's inductive effect stabilizes molecular orbitals, lowering the HOMO energy and making ionization more difficult. nih.gov |

Theoretical Decomposition of Intermolecular Interactions (e.g., Electrostatic and Hyperconjugative Contributions)

The way this compound interacts with other molecules is critical for its physical properties. Theoretical methods can decompose the total intermolecular interaction energy into distinct physical components.

Hydrogen Bonding: The most significant intermolecular interaction will be the classical hydrogen bond formed between the amine group (as a donor) and a suitable acceptor, or between an acceptor and the N-H protons.

Electrostatic and Dispersion Interactions: The high polarity of the C-F bonds creates significant local dipoles. Interactions between these dipoles and with other molecules are a major component of the intermolecular forces. Symmetry-Adapted Perturbation Theory (SAPT) calculations can be used to quantify the contributions from electrostatics, dispersion (van der Waals forces), induction, and exchange-repulsion. For fluorinated compounds, dispersion forces are often surprisingly dominant, even in polar molecules. researchgate.net

Weak Hydrogen Bonds and F···F contacts: Organic fluorine can participate in weak C-H···F-C hydrogen bonds, which, while individually weak, can collectively contribute to crystal packing and molecular recognition. rsc.orgrsc.org The nature of direct F···F interactions is complex; they can be either attractive or repulsive depending on their geometry, with electrostatic and dispersion components playing competing roles. researchgate.netrsc.org

Hyperconjugative Contributions: Natural Bond Orbital (NBO) analysis is a key method used to quantify intramolecular hyperconjugative interactions. acs.org By examining the delocalization of electron density from occupied orbitals (lone pairs, σ bonds) to unoccupied antibonding orbitals (σ), the stability gained from these interactions can be calculated. For this molecule, key NBO analyses would focus on nN → σC-C, σC-H → σC-F, and potential nF → σC-C interactions to understand their role in dictating conformational preference.

Reactivity and Chemical Transformations of 1,4,4 Trifluorocyclohexan 1 Amine

Reactivity Profile of the Amine Functionality in the Presence of Geminal Fluorine Atoms

The reactivity of the primary amine in 1,4,4-Trifluorocyclohexan-1-amine is significantly modulated by the presence of the three fluorine atoms. The fluorine atoms, being the most electronegative elements, exert a powerful electron-withdrawing inductive effect (-I effect) through the carbon framework of the cyclohexane (B81311) ring. This effect reduces the electron density on the nitrogen atom of the amine group.

A primary consequence of this reduced electron density is a decrease in the basicity of the amine. cambridgemedchemconsulting.comyuntsg.com The lone pair of electrons on the nitrogen is less available to accept a proton, making the compound a weaker base compared to its non-fluorinated counterpart, cyclohexylamine (B46788). cambridgemedchemconsulting.com This phenomenon is a general trend observed when fluorine is introduced into aliphatic amines, with the magnitude of the pKa shift depending on the number and position of the fluorine atoms. yuntsg.comnih.gov

Furthermore, the nucleophilicity of the amine is also diminished. msu.edu Nucleophilicity and basicity are often correlated, and the electron-poor nature of the nitrogen atom makes it a less effective nucleophile in reactions such as SN2 alkylations. msu.edu Consequently, reactions involving the amine as a nucleophile may require more forcing conditions (e.g., higher temperatures, stronger electrophiles, or prolonged reaction times) compared to simple alkylamines. msu.edu The delocalization of the electron pair is a key factor in the reduced basicity and nucleophilic reactivity of amines. msu.edu

Reactions Involving the Fluorine Atoms (e.g., Defluorination, Fluorine Exchange)

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering the fluorine atoms on the cyclohexane ring generally unreactive. acs.org However, under specific conditions, reactions involving these atoms are possible.

Defluorination: The removal of fluorine atoms from a saturated system like this compound is a challenging process. It typically requires potent reducing agents or specialized reagents. While specific methods for this exact compound are not widely documented, general strategies for deoxofluorination, which convert alcohols to alkyl fluorides, utilize reagents like Deoxo-Fluor. organic-chemistry.org Reversing this process would necessitate strong reducing conditions.

Fluorine Exchange: Halogen exchange (HALEX) reactions are a common method for introducing fluorine into molecules, but the exchange of one fluorine atom for another isotope or a different halogen is less common for alkyl fluorides due to the strength of the C-F bond. rsc.org More recent developments in click chemistry have introduced concepts like Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) and the even more recent Phosphorus Fluoride Exchange (PFEx), which involve the exchange of fluoride ions on sulfur or phosphorus hubs. nih.govnih.gov While these are typically applied to create connectors between molecular modules, they highlight advanced methodologies that could potentially be adapted for fluorine exchange on specialized substrates. nih.govnih.gov

Derivatization Strategies for Covalent Modifications and Conjugation

The primary amine group serves as a key handle for the covalent modification and conjugation of this compound. Despite its reduced nucleophilicity, the amine can undergo a variety of standard chemical transformations.

Acylation: The amine can react with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This is a common strategy for attaching the fluorinated cyclohexane motif to other molecules. youtube.com Given the amine's lower reactivity, these reactions may benefit from the use of a base to scavenge the acid byproduct and potentially require heating. msu.edu

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This transformation is analogous to acylation and provides another stable linkage for conjugation.

Alkylation: Direct alkylation of the amine with alkyl halides is possible but can be challenging to control. msu.edu Due to the reduced nucleophilicity, the reaction may be sluggish. Furthermore, there is a risk of over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. msu.edu Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, often provides a more controlled method for synthesizing secondary or tertiary amine derivatives.

These derivatization strategies are fundamental in medicinal chemistry and materials science for incorporating the unique properties of the trifluorocyclohexyl group into larger molecular architectures.

Nucleophilic and Electrophilic Reactions of the Fluorinated Cyclohexane Ring

The cyclohexane ring of this compound is generally inert to both nucleophilic and electrophilic attack under standard conditions.

Electrophilic Reactions: The strong electron-withdrawing effect of the fluorine atoms deactivates the C-H bonds of the cyclohexane ring, making them resistant to electrophilic attack. Reactions that typically proceed via carbocationic intermediates on a hydrocarbon scaffold are highly disfavored.

Nucleophilic Reactions: Nucleophilic substitution on the sp³-hybridized carbon atoms of the ring is also exceedingly difficult. ncert.nic.in The fluoride ion is a poor leaving group, and the carbons bearing fluorine are sterically shielded and electronically deactivated towards backside attack required for an SN2 reaction. ncert.nic.in While nucleophilic substitution of halogens can occur, the stability of the C-F bond makes such reactions on a fluorinated alkane challenging. ncert.nic.in The formation of carbocations for an SN1-type reaction is also destabilized by the adjacent electronegative fluorine atoms. ncert.nic.in

Acid-Base Properties and Their Modulation by Fluorine Substitution

The most significant chemical consequence of fluorination in this compound is the modulation of the amine's acid-base properties. The introduction of fluorine atoms systematically decreases the pKa of the conjugate acid (R-NH₃⁺), making the amine a weaker base. cambridgemedchemconsulting.comyuntsg.com

The electron-withdrawing inductive effect of the fluorine atoms stabilizes the protonated form of the amine (the ammonium cation) to a lesser extent than it destabilizes the neutral amine's lone pair. More accurately, the fluorine atoms withdraw electron density from the nitrogen, making its lone pair less available to accept a proton and making the resulting cation more acidic (i.e., having a lower pKa). Studies on a range of fluorinated amines have consistently shown a decrease in pKa. nih.govresearchgate.net For instance, introducing a single fluorine atom at the β-position to an amine can lower the pKa by approximately 1.7 to 2.0 units. researchgate.net

The presence of three fluorine atoms in this compound—one in the α-position and two in the γ-position relative to the amine—is expected to cause a substantial decrease in basicity compared to cyclohexylamine. This precise tuning of pKa is a critical tool in drug discovery, where modulating the basicity of a molecule can impact its solubility, membrane permeability, and interactions with biological targets like the hERG channel or P-glycoprotein. cambridgemedchemconsulting.comnih.gov

| Property | Effect of Fluorine Substitution | Rationale |

| Basicity (pKa) | Significantly Decreased cambridgemedchemconsulting.comyuntsg.com | Strong electron-withdrawing inductive effect of fluorine atoms reduces electron density on the nitrogen, making the lone pair less available for protonation. nih.gov |

| Nucleophilicity | Decreased msu.edu | Reduced electron density on the nitrogen atom makes it a less effective nucleophile. |

| Reactivity of C-F Bonds | Generally Inert | The carbon-fluorine bond is exceptionally strong, requiring harsh conditions for cleavage or exchange. acs.org |

| Ring Reactivity | Highly Deactivated | Fluorine atoms withdraw electron density, making the ring resistant to electrophilic attack and nucleophilic substitution. ncert.nic.in |

Role of 1,4,4 Trifluorocyclohexan 1 Amine As a Core Scaffold in Medicinal Chemistry Design

Rationale for Strategic Fluorine Incorporation in Bioactive Molecules

The introduction of fluorine into bioactive molecules is a widely employed strategy to enhance their drug-like properties. ekb.egdrughunter.com The small size of the fluorine atom, which is comparable to that of a hydrogen atom, allows for its introduction often without significant steric hindrance. drughunter.com However, its high electronegativity imparts a profound influence on the electronic properties of the molecule. This can lead to a variety of beneficial effects, including:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. cambridgemedchemconsulting.com By replacing metabolically labile hydrogen atoms with fluorine, the metabolic stability of a drug candidate can be significantly improved, leading to a longer half-life and potentially reduced dosing frequency.

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. cambridgemedchemconsulting.com This can be crucial for optimizing a drug's solubility, permeability, and target engagement at physiological pH.

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and multipolar interactions with protein backbones. drughunter.com These interactions can enhance the binding affinity and selectivity of a ligand for its target receptor or enzyme.

Improved Membrane Permeability: In some contexts, the introduction of fluorine can increase the lipophilicity of a molecule, which can facilitate its passage across biological membranes.

Design Principles for Novel Fluorinated Cyclohexylamine (B46788) Scaffolds for Enhanced Properties

The design of novel fluorinated cyclohexylamine scaffolds, such as 1,4,4-Trifluorocyclohexan-1-amine, is guided by the desire to create three-dimensional structures that can effectively explore chemical space and present functional groups in a well-defined orientation for optimal target interaction. Key design principles include:

Conformational Restriction: The gem-difluoro group at the 4-position of the cyclohexane (B81311) ring in this compound serves as a conformational lock. This reduces the number of accessible low-energy conformations, which can pre-organize the molecule into a bioactive conformation and reduce the entropic penalty upon binding to a target.

Vectorial Presentation of Substituents: The rigid cyclohexane core acts as a scaffold to project the amine functionality and any further substituents in specific vectors. This is critical for aligning key pharmacophoric features with the binding pockets of target proteins.

Modulation of Physicochemical Properties: The number and position of fluorine atoms can be systematically varied to fine-tune properties such as lipophilicity, polarity, and metabolic stability. For instance, the trifluorinated motif in this compound is expected to have a distinct impact on these properties compared to its non-fluorinated or monofluorinated counterparts.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on Fluorinated Cyclohexylamines

While specific SAR and QSAR studies on this compound are not extensively reported in the public domain, the principles of such studies on related fluorinated scaffolds provide valuable insights. nih.govnih.gov SAR studies on a hypothetical series of inhibitors incorporating the this compound scaffold would systematically explore how modifications to the scaffold and its substituents impact biological activity.

For example, a hypothetical SAR study on a series of kinase inhibitors could involve synthesizing analogs with different substituents on the amine and exploring their impact on potency and selectivity.

| Compound | R-Group | Kinase IC50 (nM) | Notes |

| A-1 | -H | 500 | Parent compound with the this compound scaffold. |

| A-2 | -CH3 | 250 | Small alkyl group may improve hydrophobic interactions in the binding pocket. |

| A-3 | -Phenyl | 100 | Aromatic ring could engage in pi-stacking interactions. |

| A-4 | -4-Fluorophenyl | 50 | Fluorine on the phenyl ring may enhance binding through halogen bonding or other polar interactions. |

QSAR models could then be developed to correlate physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) of these analogs with their biological activity. nih.gov Such models would be invaluable for predicting the activity of novel, unsynthesized compounds and for guiding the design of more potent and selective drug candidates.

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing Fluorinated Cyclohexylamines

Scaffold hopping is a powerful strategy in drug discovery that involves replacing a central molecular scaffold with a structurally different one while retaining similar biological activity. ekb.eg Fluorinated cyclohexylamines like this compound are excellent candidates for scaffold hopping and bioisosteric replacement. drughunter.com

The 1,4,4-trifluorocyclohexyl moiety can be considered a bioisostere for other cyclic systems, such as piperidines, tetrahydropyrans, or even aromatic rings in certain contexts. cambridgemedchemconsulting.comnih.govnih.govchemrxiv.org The key advantage of using a fluorinated cyclohexane is the introduction of a defined three-dimensional character that is distinct from planar aromatic systems.

| Original Scaffold | Bioisosteric Replacement | Rationale |

| Phenyl ring | 1,4,4-Trifluorocyclohexyl | Introduce 3D character, improve metabolic stability, escape flatland. |

| Piperidine ring | 1,4,4-Trifluorocyclohexyl | Modulate pKa of the amine, introduce conformational rigidity. |

| t-Butyl group | 1,4,4-Trifluorocyclohexyl | Mimic steric bulk while introducing different electronic properties and metabolic stability. |

This strategy can be used to overcome challenges associated with existing scaffolds, such as poor metabolic stability, off-target toxicity, or intellectual property limitations.

Utility in the Synthesis of Diverse Chemical Libraries for Drug Discovery Programs

The this compound scaffold is a valuable building block for the synthesis of diverse chemical libraries for high-throughput screening. nih.gov The primary amine functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the rapid generation of a large number of analogs with diverse substituents.

Common reactions involving the amine group include:

Amide bond formation

Reductive amination

Sulfonamide formation

Urea and thiourea (B124793) formation

N-arylation reactions

By employing combinatorial chemistry approaches, large libraries of compounds based on the this compound scaffold can be synthesized and screened against a variety of biological targets to identify novel hit compounds.

Exploration of Novel Binding Interactions and Molecular Recognition Mediated by Fluorine

The fluorine atoms in this compound can participate in a range of non-covalent interactions that can contribute to enhanced binding affinity and selectivity. drughunter.com While often considered a weak hydrogen bond acceptor, organic fluorine can form favorable interactions with various protein functional groups, including:

C-F···H-N and C-F···H-C Hydrogen Bonds: Interactions with amide and aromatic C-H groups in the protein binding site.

Multipolar Interactions: The polarized C-F bond can engage in favorable electrostatic interactions with carbonyl groups (C-F···C=O) and other polar functionalities in the protein.

Orthogonal Multipolar Interactions: The interaction between a C-F bond and the face of an aromatic ring.

The specific geometry of the 1,4,4-trifluorocyclohexyl moiety can position the fluorine atoms to take advantage of these interactions in a way that would not be possible with a non-fluorinated scaffold.

Impact of Fluorine on Conformational Constraints and Ligand-Target Interactions

The introduction of fluorine atoms has a profound impact on the conformational preferences of the cyclohexane ring. researchgate.netsoton.ac.uk The gem-difluoro group at the 4-position of this compound significantly influences the ring's puckering and the equilibrium between different chair and boat conformations.

This conformational constraint can be highly beneficial for ligand-target interactions. By reducing the conformational flexibility of the molecule, the entropic cost of binding is lowered, which can lead to a more favorable free energy of binding. Furthermore, the rigid conformation ensures that the pharmacophoric groups are presented to the target in a consistent and optimal orientation, leading to more potent and selective interactions. The specific axial or equatorial preference of the amine group will also be influenced by the fluorine substitution pattern, further dictating how the molecule interacts with its biological target.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1,4,4-Trifluorocyclohexan-1-amine?

- Answer: The compound is synthesized via nucleophilic substitution or reductive amination. For fluorinated cyclohexylamines, cyclohexene oxide intermediates are fluorinated using agents like Et₃N·3HF under controlled conditions (140°C, 18 hours). Subsequent amination steps may involve Pd-catalyzed cross-coupling or direct ammonolysis. Purification is achieved via column chromatography, and structural validation employs ¹H/¹³C/¹⁹F NMR, LC-MS (ESI+), and reverse-phase AHPLC (e.g., tR = 11.2–11.8 min, purity ≥94%) .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Answer: Purity is assessed via AHPLC with UV detection (e.g., 94.6% purity for analog 1e). Structural integrity is confirmed using ¹H NMR to resolve axial/equatorial proton splitting (δ 1.38–1.53 ppm for cyclohexane protons) and ¹⁹F NMR to verify trifluoromethyl signals (δ −60.0 ppm). LC-MS (e.g., m/z 275.93 [M+H]⁺ for 1e) ensures molecular weight accuracy. Residual solvents are quantified via GC-MS .

Q. What analytical techniques are critical for distinguishing stereoisomers of fluorinated cyclohexylamines?

- Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. 2D NOESY NMR identifies spatial proximity of fluorinated substituents, while X-ray crystallography provides absolute configuration. For diastereomers, ¹³C NMR chemical shifts (e.g., δ 28.6–29.1 ppm for axial carbons) and coupling constants (J = 8.4–8.8 Hz) differentiate trans/cis configurations .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the stereoselective synthesis of this compound?

- Answer: Stereoselectivity is improved using bulky bases (e.g., LDA) in THF at −78°C to favor axial attack. Fluorination with Et₃N·3HF (10 equiv., 120°C, 4 days) followed by NaBH4/NiCl2 reduction (65% yield for all-cis isomers) minimizes epimerization. Chiral additives (e.g., (R)-BINOL) enhance enantiomeric excess (ee >90%) .

Q. What strategies resolve contradictions between spectroscopic data and expected molecular structures?

- Answer: Contradictions (e.g., missing ¹³C signals due to overlap) are addressed via heteronuclear correlation spectroscopy (HSQC, HMBC). Impurity profiling via HRMS identifies byproducts (e.g., dehalogenated analogs). Replication under anhydrous conditions (molecular sieves) and deuterated solvents (DMSO-d6) reduces artifacts. Cross-validation with X-ray crystallography confirms ambiguous assignments .

Q. How can researchers design stability studies to assess degradation pathways of this compound?

- Answer: Accelerated stability testing under ICH guidelines (40°C/75% RH, 4 weeks) monitors hydrolysis (HPLC tracking tR shifts) and oxidation (TLC with ninhydrin). Degradants are characterized via LC-QTOF-MS. Argon-atmosphere storage (−20°C, desiccants) minimizes amine oxidation. Kinetic modeling predicts shelf-life using Arrhenius plots .

Q. What methodological approaches evaluate the biological activity of this compound derivatives?

- Answer: SAR studies synthesize analogs (e.g., aryloxy-substituted derivatives) for enzyme inhibition assays (IC50 determination). Cell-based assays (MTT viability, luciferase reporter) assess cytotoxicity and target modulation. Molecular docking (AutoDock Vina) predicts binding to heme-regulated inhibitors, guiding fluorination patterns for enhanced potency .

Methodological Notes

- Contradiction Management: Triangulate NMR, LC-MS, and crystallography to resolve structural ambiguities .

- Fluorination Optimization: Et₃N·3HF at 120°C improves fluorine incorporation vs. lower-yielding alternatives (e.g., DAST) .

- Purity Thresholds: AHPLC thresholds ≥95% are recommended for pharmacological studies to avoid off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.